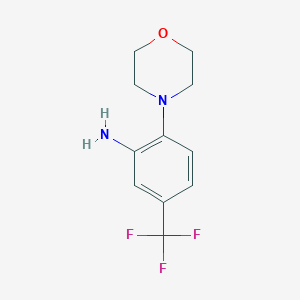

2-Morpholino-5-(trifluoromethyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVOJNRNRNAOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229063 | |

| Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

784-57-6 | |

| Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Morpholino-5-(trifluoromethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholino-5-(trifluoromethyl)aniline, with CAS Number 784-57-6, is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates a morpholine ring and an electron-withdrawing trifluoromethyl group, making it a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in final products, while the morpholine and aniline moieties provide versatile reaction sites.[2][3][4]

This technical guide provides a summary of the known physical and chemical properties of this compound. As specific experimental data such as melting point and solubility are not widely published, this document also details standardized, industry-accepted protocols for their experimental determination.

Physical and Chemical Properties

The general properties of this compound are summarized below. Quantitative data like melting point, boiling point, and aqueous solubility should be determined experimentally as they are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 784-57-6 | [1][5] |

| Molecular Formula | C₁₁H₁₃F₃N₂O | [1][6] |

| Molecular Weight | 246.23 g/mol | [1][6] |

| IUPAC Name | 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline | |

| Synonym(s) | 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [1] |

Spectral Data

Spectroscopic data is critical for the structural elucidation and confirmation of the compound's identity. The following spectral data have been reported for this compound.

| Technique | Details | Source(s) |

| ¹H NMR | Spectrum available in DMSO-d₆ solvent. | [6] |

| FTIR | Attenuated Total Reflectance (ATR) and Transmission (KBr) spectra available. | [6] |

| Raman Spectroscopy | FT-Raman spectrum available. | [6] |

Experimental Protocols

Detailed and standardized methodologies are required to accurately determine the physicochemical properties of chemical compounds. The following sections describe the protocols for key analytical procedures.

Melting Point Determination

The melting point is a fundamental property used to assess the purity of a crystalline solid.[7] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[7] The capillary method using a Mel-Temp apparatus or Thiele tube is standard.[7]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is placed in a heating apparatus (e.g., a Thiele tube with high-boiling point oil or a metal block Mel-Temp apparatus).[7]

-

Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point, at a rate of approximately 1-2°C per minute.[7]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[9][10]

-

Reporting: The result is reported as the melting point range (T₁ - T₂).[10] For high accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[11]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer solutions, organic solvents) in a sealed vial or flask. The presence of undissolved solid throughout the experiment is essential.[11][12]

-

Equilibration: The flasks are sealed and agitated in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Sample Collection: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe.[12]

-

Filtration: The collected sample is immediately filtered through a low-binding filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles.[12]

-

Quantification: The concentration of the compound in the clear, filtered solution is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve is generated from standard solutions of known concentrations to ensure accurate quantification.[12]

-

Calculation: The solubility is calculated from the measured concentration, accounting for any dilutions made during sample preparation, and is typically reported in units such as mg/mL or µg/mL.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound.[13][14]

Methodology (¹H NMR):

-

Sample Preparation: For a typical ¹H NMR spectrum of a small molecule, 5-25 mg of the compound is dissolved in approximately 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as reported for this compound) in a clean vial.[6][15][16]

-

Transfer: The solution is transferred to a 5 mm NMR tube. If any particulate matter is present, the solution should be filtered before transfer.[15]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm), although residual solvent signals are often used for this purpose.[15][17]

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, the magnetic field is shimmed for homogeneity, and the data is acquired.[14][17] This involves applying a series of radio-frequency pulses and detecting the resulting signal (Free Induction Decay or FID).[14]

-

Data Processing: The accumulated FID signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated to provide information about the chemical environment and relative number of protons in the molecule.[14]

Workflow Visualization

The following diagram illustrates the standard experimental workflow for determining compound solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. This compound | 784-57-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 784-57-6 | 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline - Synblock [synblock.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

"2-Morpholino-5-(trifluoromethyl)aniline" chemical structure and IUPAC name

An In-depth Technical Guide to 2-Morpholino-5-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in research and development, particularly within the pharmaceutical and life sciences sectors. This document details its chemical identity, physicochemical properties, and potential applications based on related compounds, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Identity and Structure

This compound is a substituted aniline derivative. The core structure consists of an aniline ring substituted with a morpholine group at the 2-position and a trifluoromethyl group at the 5-position.

IUPAC Name: 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine[1]

The chemical structure is visualized below:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the table below. This information is critical for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 784-57-6 | [2][3] |

| Molecular Formula | C₁₁H₁₃F₃N₂O | [2] |

| Molecular Weight | 246.23 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H302+H312, H315, H319, H331, H335 | [1] |

Experimental Protocols

General Synthesis Protocol for a Substituted Aniline (Example)

A general procedure for synthesizing a substituted aniline, such as 2-methoxy-5-(trifluoromethyl)aniline, involves the catalytic hydrogenation of the corresponding nitroaromatic precursor.[4] This method is widely applicable for the reduction of a nitro group to an amine.

-

Preparation: The nitroaromatic precursor (e.g., 4-methoxy-3-nitrobenzotrifluoride) is dissolved in a suitable solvent, such as methanol.

-

Catalyst Addition: A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the mixture.

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature. The reaction is monitored for completion.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure and dried under vacuum to yield the final aniline product as a solid.[4]

While trifluoromethylaniline derivatives have been evaluated in various biological assays, such as for antimicrobial and anticancer activity, specific protocols detailing the use of this compound were not found.[5][6][7][8] These studies generally involve standardized methods like the MTT assay for cytotoxicity or broth microdilution for determining minimum inhibitory concentrations (MIC).[5][8]

Logical Workflow in Drug Discovery

Substituted anilines are valuable intermediates in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and cell permeability, making these compounds attractive scaffolds for drug design.[9] The logical workflow for investigating a compound like this compound in a drug discovery context is illustrated below.

Caption: Conceptual workflow for the evaluation of a novel chemical entity.

References

- 1. This compound | 784-57-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Morpholino-5-(trifluoromethyl)aniline (CAS 784-57-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-(trifluoromethyl)aniline, with the CAS registry number 784-57-6, is a fluorinated aromatic amine that serves as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine moiety and a trifluoromethyl group on an aniline scaffold, impart specific physicochemical properties that make it an attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, along with relevant experimental protocols and visualizations to aid researchers in its application.

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 784-57-6 | [1] |

| Molecular Formula | C₁₁H₁₃F₃N₂O | [1] |

| Molecular Weight | 246.23 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| IUPAC Name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)aniline | [1] |

| Synonyms | 2-(4-Morpholinyl)-5-(trifluoromethyl)phenylamine | |

| Storage Conditions | Keep in a dark place, sealed in dry, at 2-8°C | [2] |

Synthesis and Reactivity

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, its structure suggests a plausible synthetic route via a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction.

A likely synthetic pathway would involve the reaction of a 2-halo-5-(trifluoromethyl)aniline (where the halogen is typically fluorine or chlorine) with morpholine. The electron-withdrawing nature of the trifluoromethyl group would activate the aromatic ring towards nucleophilic attack by the secondary amine, morpholine.

Reactivity: Acylation

An example of the reactivity of the aniline amine group in this compound has been documented in the synthesis of a Focal Adhesion Kinase (FAK) activator.[3] The primary amine is readily acylated using phenyl chloroformate in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of Phenyl (2-morpholino-5-(trifluoromethyl)phenyl)carbamate[3]

This protocol details the acylation of the primary amine of this compound.

Materials:

-

This compound

-

Phenyl chloroformate

-

Pyridine

-

Dry Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Nitrogen atmosphere

Procedure:

-

To a stirred solution of this compound (0.8 g, 3.2 mmol) in dry DCM (25 mL) under a nitrogen atmosphere at 0 °C, a solution of phenyl chloroformate (0.6 mL, 4.8 mmol) in dry DCM (5 mL) was added.

-

Pyridine (0.65 mL, 8.10 mmol) was then added to the reaction mixture.

-

The reaction was allowed to warm to room temperature and stirred overnight.

-

The crude reaction mixture was concentrated in vacuo.

-

The product was purified by column chromatography using a mixture of hexane and EtOAc (70:30) as the eluent to afford the pure product.

Biological Context and Applications

While the intrinsic biological activity of this compound has not been extensively reported, its utility as a scaffold in medicinal chemistry is evident from its incorporation into a novel Focal Adhesion Kinase (FAK) activator.[3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its modulation is a target for various therapeutic areas, including oncology and inflammatory diseases.

The synthesis of a FAK activator using this aniline derivative highlights its potential as a precursor for molecules targeting kinase signaling pathways.

Safety Information

This compound is associated with several hazard statements and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Pictograms:

-

GHS06 (Skull and crossbones)

Signal Word:

-

Danger

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of biologically active molecules. Its straightforward reactivity at the aniline nitrogen allows for further functionalization, making it a versatile building block for the exploration of new chemical space in drug discovery. While a detailed synthesis protocol for the title compound itself remains to be fully elucidated in the public domain, its potential for synthesis via established cross-coupling methodologies is high. Researchers and scientists are encouraged to consider this compound as a key starting material for the development of novel therapeutics, particularly those targeting kinase signaling pathways.

References

An In-depth Technical Guide to 2-Morpholino-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical compound 2-Morpholino-5-(trifluoromethyl)aniline, a fluorinated aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, combining a morpholine moiety and a trifluoromethyl group, make it a compound of interest for the synthesis of novel molecules with potential biological activity.

Core Chemical Properties

The fundamental molecular attributes of this compound are summarized below. These data are crucial for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₃N₂O[1][2] |

| Molecular Weight | 246.23 g/mol [2][3][4] |

| CAS Number | 784-57-6[1][2][3] |

| IUPAC Name | 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine[3] |

| Synonym(s) | 2-(Morpholin-4-yl)-5-(trifluoromethyl)aniline |

| Physical Form | Solid[3][4] |

| Purity | Typically ≥97%[3][4] |

Experimental Protocols and Applications

Detailed experimental protocols are highly specific to the intended application of this compound. As a chemical intermediate, its use is dictated by the reaction scheme in which it is employed. Common applications involve its use as a precursor in the synthesis of:

-

Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs, enhancing metabolic stability and lipophilicity. The aniline and morpholine functional groups provide reactive sites for further chemical modification to create complex drug candidates.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can impart desirable properties to pesticides and herbicides.

-

Advanced Materials: The aromatic and heterocyclic nature of the molecule makes it a candidate for the synthesis of specialty polymers and dyes.

A generalized experimental workflow for a typical nucleophilic aromatic substitution reaction using this compound is outlined below.

Caption: Generalized workflow for a chemical synthesis using this compound.

Signaling Pathways

As a chemical building block, this compound itself is not directly associated with specific biological signaling pathways. Its role in modulating such pathways would be determined by the final molecule it is incorporated into. The logical relationship for its potential impact on a hypothetical signaling pathway is illustrated below.

References

The Trifluoromethylaniline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl group (-CF3) has garnered significant attention due to its profound impact on a molecule's physicochemical and pharmacological properties. This guide delves into the discovery, history, and application of trifluoromethylanilines, a class of compounds that have emerged as a crucial scaffold in the development of numerous therapeutic agents. The introduction of a trifluoromethyl group to the aniline core can dramatically enhance metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable starting points for drug discovery programs.[1][2] This document will provide a comprehensive overview of the core aspects of trifluoromethylanilines, including their historical milestones, synthesis, key physicochemical data, and their role in modulating biological pathways, presented in a format tailored for researchers and professionals in the field of drug development.

Discovery and History: A Timeline of Innovation

The journey of trifluoromethylanilines in medicinal chemistry is intrinsically linked to the broader history of organofluorine chemistry. Here are some of the pivotal moments that paved the way for their use in drug discovery:

-

1835: The first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot, marking the dawn of organofluorine chemistry.[2]

-

1862: Alexander Borodin developed a halogen exchange method, a foundational technique for synthesizing organofluorine compounds.[1][2]

-

1892: Frédéric Swarts pioneered a more efficient method for producing trifluoromethyl arenes by reacting benzotrichlorides with antimony fluoride, a significant step towards the synthesis of trifluoromethylanilines.[3]

-

1928: The first investigation into the biological activity of trifluoromethyl-containing compounds was reported by F. Lehmann, opening the door to their exploration in medicinal chemistry.[3][4]

-

Mid-1940s: Research into the medicinal applications of trifluoromethyl groups intensified, with a growing recognition of their potential to enhance drug properties.[4]

-

1957: The anticancer activity of 5-fluorouracil was described, providing a prominent early example of a successful fluorinated drug and further stimulating interest in the field.[2]

-

Late 20th Century: The development and commercial success of drugs containing the trifluoromethylaniline scaffold, such as the non-steroidal anti-inflammatory drug (NSAID) Flunixin, solidified the importance of this chemical class in veterinary and human medicine.[5][6]

This timeline highlights the gradual but persistent efforts of chemists and pharmacologists in harnessing the unique properties of the trifluoromethyl group, leading to the establishment of trifluoromethylanilines as a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties of Trifluoromethylaniline Isomers

The position of the trifluoromethyl group on the aniline ring significantly influences the molecule's physicochemical properties. These properties, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The following table summarizes key physicochemical data for the three positional isomers of trifluoromethylaniline.

| Property | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| CAS Number | 87-54-7 | 98-16-8[7] | 455-14-1 |

| Molecular Formula | C7H6F3N | C7H6F3N[7] | C7H6F3N |

| Molecular Weight ( g/mol ) | 161.12[8] | 161.12[7] | 161.13 |

| Appearance | Colorless liquid[8] | Colorless liquid[9] | Clear colorless or yellow oily liquid |

| Boiling Point (°C) | 171-172 | 187-188[7] | 83 °C at 12 mmHg |

| Melting Point (°C) | 33-35 | 5-6[7] | - |

| Density (g/cm³) | 1.284 | 1.29[7] | 1.28 |

| pKa | ~2.5 | ~3.5 | ~3.0 |

| logP (calculated) | 2.4[8] | 2.3[9] | 2.4[10] |

Note: pKa and logP values are approximate and can vary based on the method of determination.

Experimental Protocols

Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

A common synthetic route to 2-methyl-3-(trifluoromethyl)aniline, a key intermediate for the NSAID Flunixin, starts from the readily available 3-(trifluoromethyl)aniline.[6]

Step 1: Protection of the Amine Group

-

To a solution of 3-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as pivaloyl chloride in the presence of a base (e.g., triethylamine or pyridine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield pivalylamino-3-trifluoromethylbenzene.

Step 2: Directed Ortho-Metalation and Methylation

-

Dissolve the protected aniline from Step 1 in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the ortho position to the pivalylamino group.

-

After stirring for a period to ensure complete metalation, add a methylating agent, such as methyl iodide.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain pivalylamino-2-methyl-3-trifluoromethylbenzene.

Step 3: Deprotection

-

Reflux the methylated intermediate from Step 2 in a solution of hydrochloric acid or another strong acid to cleave the pivaloyl protecting group.

-

After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to liberate the free amine.

-

Extract the product, 2-methyl-3-(trifluoromethyl)aniline, with an organic solvent.

-

Purify the final product by distillation or column chromatography.[6]

In Vitro Liver Microsomal Stability Assay

This assay is crucial for determining the metabolic stability of a compound, a key parameter in drug development.[11]

Materials:

-

Test compound (e.g., a trifluoromethylaniline derivative)

-

Pooled liver microsomes (human, rat, or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Positive control compounds (high and low clearance)

-

Organic solvent (e.g., acetonitrile or methanol) for reaction termination

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO). Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[11]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a quenching solution of ice-cold organic solvent containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[11]

Visualizing Key Concepts

General Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

Caption: A typical synthetic route to 2-methyl-3-(trifluoromethyl)aniline.

Mechanism of Action of Flunixin

Caption: Flunixin inhibits both COX-1 and COX-2 enzymes.[5][12]

Historical Timeline of Trifluoromethylanilines in Medicinal Chemistry

Caption: Key milestones in the history of trifluoromethylanilines.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 7. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 8. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Morpholino-5-(trifluoromethyl)aniline: A Technical Overview

This guide will, therefore, outline the expected spectroscopic characteristics based on the chemical structure of 2-Morpholino-5-(trifluoromethyl)aniline, provide a general overview of the methodologies used to acquire such data, and present a logical workflow for its analysis.

Predicted Spectroscopic Data

In the absence of experimental data, we can predict the key spectroscopic features of this compound based on its molecular structure, which consists of a trifluoromethyl-substituted aniline ring and a morpholine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons, and the amine protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| 6.8 - 7.5 | m |

| ~4.5 | br s |

| 3.7 - 3.9 | t |

| 2.8 - 3.0 | t |

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the benzene ring and the morpholine ring. The trifluoromethyl group will also influence the chemical shifts of the aromatic carbons.

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 140 - 150 | C-N (aromatic) |

| 120 - 135 (q) | C-CF₃ (aromatic) |

| 115 - 130 | Aromatic CH |

| 66 - 68 | -O-CH₂- (morpholine) |

| 51 - 53 | -N-CH₂- (morpholine) |

| 120 - 125 (q) | -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H stretch |

| 2850 - 3000 | C-H stretch |

| 1600 - 1650 | N-H bend |

| 1500 - 1600 | C=C stretch |

| 1100 - 1300 | C-F stretch |

| 1100 - 1150 | C-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Predicted MS Data | |

| m/z | Assignment |

| ~246 | [M]⁺ (Molecular ion) |

| Fragments | Loss of morpholine, trifluoromethyl group, etc. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or a solution. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A mass spectrum would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the ion source, and the resulting ions would be separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Conclusion

While specific, experimentally verified spectroscopic data for this compound remains elusive in publicly accessible sources, the predicted data and general methodologies provided in this guide offer a foundational understanding for researchers and scientists. The provided workflow illustrates the standard process for chemical characterization, which would be necessary to generate the definitive spectroscopic data for this compound. Further investigation into proprietary chemical databases or direct experimental analysis would be required to obtain the precise data.

The Solubility Profile of 2-Morpholino-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 2-Morpholino-5-(trifluoromethyl)aniline. Given the importance of solubility in drug discovery and development, this document outlines the expected solubility in various organic solvents based on the known properties of its constituent chemical moieties. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility and presents a logical workflow for this process.

Predicted Solubility Profile

-

Aniline and its derivatives are generally soluble in a variety of organic solvents, including alcohols, ethers, and benzene.[1][2] The aromatic nature of the aniline core contributes to favorable interactions with many organic media.

-

Morpholine is a versatile solvent and is miscible with a wide array of organic solvents, including acetone, benzene, ether, methanol, and ethanol.[3][4] The presence of both an ether and a secondary amine group allows it to interact favorably with a broad spectrum of solvents.

The combination of the morpholino and trifluoromethyl-substituted aniline moieties in "this compound" suggests a high likelihood of good solubility in many common organic solvents. The trifluoromethyl group, being lipophilic, may further enhance solubility in non-polar organic solvents. A synthetic procedure involving a derivative of this compound utilized dichloromethane (DCM), hexane, and ethyl acetate, indicating at least partial solubility in these solvent systems.

For practical applications, the solubility of this compound is expected to be favorable in the following classes of organic solvents:

-

Polar Aprotic Solvents: (e.g., Acetone, Dichloromethane, Ethyl Acetate)

-

Polar Protic Solvents: (e.g., Methanol, Ethanol)

-

Non-Polar Solvents: (e.g., Hexane, Toluene) - solubility might be more limited compared to polar solvents.

A summary of the expected qualitative solubility is presented in Table 1.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Dichloromethane (DCM) | Soluble |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble | |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Non-Polar | Hexane | Sparingly Soluble to Soluble |

| Toluene | Soluble |

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered a "gold standard" for determining thermodynamic solubility.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be high, dilute the filtered sample with a known volume of the solvent to bring it within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the filtered (and possibly diluted) sample using a validated analytical method (e.g., HPLC).

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of the compound in the sample.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The logical progression of the experimental protocol for determining the solubility of a novel compound can be visualized as a workflow. The following diagram, generated using Graphviz, illustrates the key steps from preparation to final analysis.

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While quantitative data awaits experimental determination, the provided protocol and workflow offer a robust framework for obtaining these critical physicochemical parameters.

References

Safety and Handling of 2-Morpholino-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Morpholino-5-(trifluoromethyl)aniline, a chemical intermediate utilized in pharmaceutical research and development. Due to its hazardous properties, strict adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonym(s) | 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine |

| CAS Number | 784-57-6 |

| Molecular Formula | C₁₁H₁₃F₃N₂O |

| Molecular Weight | 246.23 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is Danger .[1][2]

GHS Pictogram:

-

H302+H312: Harmful if swallowed or in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P311: Call a POISON CENTER or doctor/physician.

Safe Handling and Storage

Strict adherence to the following handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Handling

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Appropriate exhaust ventilation should be in place where dust can be formed.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear protective gloves and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[3]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3]

-

-

Hygiene Practices: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a cool, dry, and dark place.[1] Keep the container tightly sealed in a dry and well-ventilated area.[5] Recommended storage temperature is 2-8°C.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][5]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician immediately.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: In case of fire, toxic fumes may be emitted.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal Considerations

-

Waste Treatment: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Follow all federal, state, and local regulations.

Experimental Protocol: Synthesis of a Downstream Product

The following is a summarized experimental protocol for the synthesis of phenyl (2-morpholino-5-(trifluoromethyl)phenyl)carbamate, which utilizes this compound as a starting material.[6]

Methodology:

-

A solution of 2-morpholino-5-trifluoromethyl aniline (3.2 mmol) in dry dichloromethane (DCM) is stirred under a nitrogen atmosphere at 0°C.

-

A solution of phenyl chloroformate (4.8 mmol) in dry DCM is added, followed by the addition of pyridine (8.10 mmol).

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The crude reaction is concentrated in vacuo.

-

The product is purified by column chromatography.

Visualizations

Logical Workflow for Handling this compound

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound | 784-57-6 [sigmaaldrich.com]

- 2. This compound | 784-57-6 [sigmaaldrich.com]

- 3. aaronchem.com [aaronchem.com]

- 4. canbipharm.com [canbipharm.com]

- 5. fishersci.com [fishersci.com]

- 6. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Aniline Group in 2-Morpholino-5-(trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-(trifluoromethyl)aniline is a substituted aniline that has garnered interest in medicinal chemistry due to the presence of two key pharmacophores: a morpholine ring and a trifluoromethyl group. The reactivity of the aniline nitrogen and the aromatic ring is of paramount importance for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the electronic and steric factors influencing the reactivity of the aniline group in this molecule, supported by available data, experimental protocols for analogous reactions, and an exploration of its potential role in relevant signaling pathways.

The aniline moiety's reactivity is modulated by the interplay of the electron-donating morpholino group and the strongly electron-withdrawing trifluoromethyl group. Understanding this balance is crucial for predicting the outcomes of various chemical transformations.

Electronic and Steric Effects on Reactivity

The reactivity of the aniline group in this compound is a direct consequence of the electronic effects of its substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] This effect significantly reduces the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the aniline nitrogen.[2]

Conversely, the morpholino group, attached at the ortho position, exhibits a more complex electronic influence. The nitrogen atom of the morpholine ring can donate electron density to the aromatic ring via a positive mesomeric effect (+M), while the oxygen atom has an electron-withdrawing inductive effect (-I). The overall effect of the morpholino group on the electron density of the aniline ring is a balance of these opposing forces.

Sterically, the bulky morpholino group at the ortho position hinders the approach of electrophiles to the aniline nitrogen and the adjacent carbon atom of the aromatic ring. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution reactions.

Quantitative Reactivity Data

While specific experimental data for this compound is limited in publicly available literature, we can infer its reactivity profile by examining data for analogous compounds and through the application of linear free-energy relationships using Hammett constants.

| Parameter | Value/Prediction | Compound | Notes |

| Predicted pKa | ~3.31 ± 0.10 | 2-Methoxy-5-(trifluoromethyl)aniline | The morpholino group is expected to be slightly more electron-donating than a methoxy group, potentially leading to a slightly higher pKa for the target compound.[3] |

| Hammett Constant (σp) for -CF3 | 0.54 | Trifluoromethyl group | Indicates strong electron-withdrawing character. |

| Hammett Constant (σp) for -morpholino | -0.19 | Morpholino group | Indicates a net electron-donating character. |

Reactivity of the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen is less available for donation due to the strong electron-withdrawing effect of the trifluoromethyl group. This reduced basicity and nucleophilicity impact several key reactions.

Acylation and Sulfonylation

The reaction of the aniline with acylating or sulfonylating agents to form amides and sulfonamides, respectively, is a fundamental transformation. While no specific yields are reported for this compound, the reaction is expected to proceed under standard conditions, potentially requiring a base to facilitate the reaction due to the reduced nucleophilicity of the aniline.

Alkylation

N-alkylation of this aniline derivative can be achieved, though the reduced nucleophilicity may necessitate harsher reaction conditions or more reactive alkylating agents compared to unsubstituted aniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction is highly versatile and can be used to couple anilines with aryl halides.[1][6] Given the prevalence of this methodology in medicinal chemistry, this compound is a viable substrate for such transformations to generate more complex molecular architectures.

Reactivity of the Aromatic Ring

The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The morpholino group, being an ortho, para-director and an activating group, will compete with this directing effect. The substitution pattern of the starting material leaves positions 3, 4, and 6 open for electrophilic attack. The steric hindrance from the morpholino group at position 2 will likely disfavor substitution at position 3. Therefore, electrophilic substitution is most likely to occur at position 4, para to the activating morpholino group.

Halogenation

Bromination of trifluoromethyl-substituted anilines can be achieved using reagents like N-bromosuccinimide (NBS).[7] For this compound, the regioselectivity of halogenation will be influenced by both electronic and steric factors.

Nitration and Sulfonation

Standard nitrating and sulfonating conditions are expected to be effective, with the position of substitution being directed by the interplay of the two substituents.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. The presence of the trifluoromethyl group may render the aromatic ring of this compound unreactive towards these reactions under standard conditions.

Spectroscopic Data

Spectroscopic data provides insight into the electronic environment of the molecule.

| Spectroscopy | Available Data |

| 1H NMR | Spectra available on SpectraBase.[4] |

| FTIR | Spectra available on SpectraBase.[4] |

| Raman | Spectra available on SpectraBase.[4] |

Note: Direct access to the numerical spectral data from SpectraBase requires a subscription. The data presented here is based on the availability of the spectra.

Experimental Protocols

Detailed experimental protocols for reactions specifically using this compound are not widely published. However, the following are representative procedures for key transformations involving similar aniline derivatives.

General Procedure for Synthesis of a Urea Derivative

This protocol is adapted from the general synthesis of ureas from amines.[8][9]

-

To a solution of the aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add an isocyanate (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general representation of the Buchwald-Hartwig amination reaction.[10]

-

In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathways and Drug Development Context

The structural motifs present in this compound are frequently found in kinase inhibitors, which are a major class of targeted cancer therapies.

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[11] Aberrant activation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[12] Small molecule inhibitors targeting Trk kinases have shown significant clinical efficacy. The morpholino and trifluoromethylaniline moieties are present in some known kinase inhibitors, suggesting that derivatives of this compound could be investigated as potential Trk inhibitors.[1]

Similarly, the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR signaling pathways are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[13] Patents have been filed for compounds containing morpholino and substituted aniline fragments as inhibitors of PI3K and mTOR kinases.[14]

Conclusion

This compound presents a nuanced reactivity profile governed by the opposing electronic effects of its substituents. The strong electron-withdrawing trifluoromethyl group diminishes the basicity and nucleophilicity of the aniline nitrogen and deactivates the aromatic ring towards electrophilic substitution. In contrast, the ortho-morpholino group provides steric hindrance and has a net electron-donating effect, directing electrophilic attack to the para position. While specific quantitative data for this compound is scarce, a qualitative understanding of its reactivity can be established, enabling the rational design of synthetic routes to novel derivatives. Its structural similarity to known kinase inhibitors suggests its potential as a valuable building block in the development of targeted therapies for cancer and other diseases. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BPI-28592 as a novel second generation inhibitor for NTRK fusion tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 14. medchemica.com [medchemica.com]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a powerful and widely adopted strategy for optimizing the pharmacological profile of bioactive molecules. This small, yet exceptionally influential, functional group imparts a unique combination of steric and electronic properties that can profoundly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. The deliberate introduction of a CF₃ group can transform a promising lead compound into a viable drug candidate by addressing key challenges in drug discovery, such as rapid metabolism or poor membrane permeability. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in bioactive molecules, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform and guide drug development professionals.

The Multifaceted Influence of the Trifluoromethyl Group

The trifluoromethyl group's utility in drug design stems from its unique electronic and steric properties. Its strong electron-withdrawing nature, coupled with its moderate size and high lipophilicity, allows for the fine-tuning of a molecule's characteristics in a way that is often difficult to achieve with other functional groups.

The Indispensable Role of Morpholine in Modern Drug Discovery: A Technical Guide to Core Intermediates

Introduction

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1] Its unique combination of advantageous physicochemical, biological, and metabolic properties has cemented its status as a "privileged scaffold."[2][3] This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds. For researchers, scientists, and professionals in drug development, understanding the synthesis and application of morpholine-containing pharmaceutical intermediates is critical for the design of next-generation therapeutics. This guide provides an in-depth look at the core aspects of these intermediates, including their synthesis, physicochemical properties, and their pivotal role in the creation of market-approved drugs.

The Morpholine Scaffold: A Gateway to Favorable Drug-like Properties

The utility of the morpholine ring in drug design is not coincidental; it imparts a range of desirable characteristics to a parent molecule, significantly enhancing its potential as a therapeutic agent.[4] These improvements span pharmacokinetics and pharmacodynamics, making it a favored building block for medicinal chemists.[5]

Key Physicochemical Advantages:

-

Aqueous Solubility: The ether oxygen of the morpholine ring is a hydrogen bond acceptor, which can improve a compound's interaction with water and, consequently, its aqueous solubility. This is a critical factor for oral bioavailability.[6][7]

-

Basicity and pKa: The nitrogen atom gives the ring a basic character. With a pKa of approximately 8.7, the morpholine nitrogen is often protonated at physiological pH.[6] This basicity can be crucial for forming salt derivatives with improved solubility and for specific interactions with biological targets.[8]

-

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5][8] Incorporating this moiety can protect a drug molecule from rapid metabolism, thereby prolonging its half-life and therapeutic effect.

-

Lipophilicity and Permeability: The morpholine scaffold offers a balanced lipophilicity, which is essential for membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[8][9] This makes it a valuable component in the design of drugs targeting the central nervous system (CNS).[10]

-

Structural Versatility: As a secondary amine, the morpholine ring serves as a versatile and readily accessible synthetic handle.[4] It can be easily incorporated into larger molecules through various chemical reactions, acting as a nucleophile, a base, or a solvent in synthesis.[1]

The logical relationship between morpholine's structure and its resulting properties can be visualized as a cascade that ultimately leads to an improved drug profile.

Prevalence in Approved Pharmaceuticals

The success of the morpholine scaffold is evident in the large number of FDA-approved drugs that contain this moiety. Its application spans a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][11] Analysis of drugs approved over the last decade shows a significant prevalence of morpholine-containing compounds, with approximately 50% being classified as anticancer agents.[6][7]

| Drug Name | Therapeutic Area | Role of Morpholine Moiety |

| Gefitinib | Oncology (Anti-cancer) | Enhances water solubility and promotes hydrogen bonding with the EGFR ATP-binding domain.[7] |

| Linezolid | Infectious Disease (Antibiotic) | The N-acetylmorpholine group is crucial for its antibacterial activity and pharmacokinetic profile. |

| Aprepitant | CNS (Antiemetic) | Contributes to the molecule's ability to cross the blood-brain barrier and bind to NK-1 receptors.[8][11] |

| Reboxetine | CNS (Antidepressant) | A core component of the pharmacophore necessary for its activity as a norepinephrine reuptake inhibitor.[12] |

This consistent appearance in successful drug candidates underscores the value of mastering the synthesis and manipulation of morpholine-based intermediates. The following sections will delve into specific, high-value intermediates, providing the technical details necessary for their application in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-morpholino-4-anilinoquinoline derivatives using "2-Morpholino-5-(trifluoromethyl)aniline"

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of novel 2-morpholino-4-anilinoquinoline derivatives, compounds of significant interest in oncology due to their potential as antitumor agents. The described synthetic route is a multi-step process beginning with the proposed cyclization of 2-Morpholino-5-(trifluoromethyl)aniline to form a key quinolinol intermediate. This intermediate subsequently undergoes chlorination followed by a nucleophilic aromatic substitution (SNAr) with various aniline derivatives to yield the target compounds. This document includes comprehensive experimental procedures, data on the biological activity of analogous compounds, and diagrams illustrating the synthetic workflow and the likely mechanism of action through the inhibition of key cellular signaling pathways.

Proposed Synthetic Scheme

The overall synthetic strategy is a three-step process:

-

Step 1: Conrad-Limpach Cyclization of this compound with a β-ketoester (e.g., diethyl malonate) to form the 4-hydroxyquinoline core.

-

Step 2: Chlorination of the resulting 4-hydroxyquinolinone to yield a reactive 4-chloroquinoline intermediate.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr) with various substituted anilines to produce the final 2-morpholino-4-anilinoquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholino-7-(trifluoromethyl)quinolin-4-ol (Proposed)

This protocol outlines a proposed method for the synthesis of the quinolinol intermediate, adapting the principles of the Conrad-Limpach quinoline synthesis.

Materials:

-

This compound

-

Diethyl malonate

-

Polyphosphoric acid (PPA) or high-boiling point solvent (e.g., Dowtherm A)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and diethyl malonate (1.2 eq).

-

Heat the mixture at 140-150 °C for 2-3 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate enamine.

-

After cooling slightly, add Polyphosphoric acid (PPA) to the reaction mixture to act as a cyclizing agent.

-

Heat the mixture to 240-250 °C for 30-60 minutes to induce cyclization.

-

Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2-morpholino-7-(trifluoromethyl)quinolin-4-ol.

Protocol 2: Synthesis of 4-Chloro-2-morpholino-7-(trifluoromethyl)quinoline

This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[1]

Materials:

-

2-Morpholino-7-(trifluoromethyl)quinolin-4-ol (from Protocol 1)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Ice bath

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Place 2-morpholino-7-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl₃) (approx. 3-5 mL per gram of starting material) to the flask.

-

Heat the mixture to 90-95 °C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling the reaction mixture to room temperature, pour it slowly and carefully onto crushed ice in a beaker.

-

Cool the resulting solution in an ice bath and neutralize it by the dropwise addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 4-chloro-2-morpholino-7-(trifluoromethyl)quinoline, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

This final step involves the nucleophilic substitution of the 4-chloro intermediate with various anilines.[1][2]

Materials:

-

4-Chloro-2-morpholino-7-(trifluoromethyl)quinoline (from Protocol 2)

-

Substituted aniline (e.g., 4-aminophenol, 4-methoxyaniline, etc.) (1.1 eq)

-

Ethanol or isopropanol

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

Procedure:

-

Dissolve 4-chloro-2-morpholino-7-(trifluoromethyl)quinoline (1.0 eq) in ethanol in a round-bottom flask.

-

Add the desired substituted aniline (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours. The reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 2-morpholino-4-anilinoquinoline derivative.

Data Presentation: Biological Activity

The following table summarizes the in vitro cytotoxic activity of five analogous 2-morpholino-4-anilinoquinoline compounds against the human hepatocellular carcinoma (HepG2) cell line, as reported by Al-Sheikh et al. (2024). These compounds demonstrate the potential antitumor efficacy of this chemical class.[3][4]

| Compound ID | C4-Anilino Moiety | IC₅₀ (μM) against HepG2 Cells[3][4] |

| 3a | Aniline | > 50 |

| 3b | 4-Aminophenol | 20.31 |

| 3c | 4-Methoxyaniline | 11.42[3] |

| 3d | 4-Fluoroaniline | 8.50[3] |

| 3e | 4-Aminophenoxy... | 12.76[3] |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action & Signaling Pathway

Quinoline and 4-anilinoquinoline derivatives frequently exhibit anticancer activity by acting as inhibitors of protein tyrosine kinases.[5][6][7] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and migration. Many approved drugs, such as bosutinib and neratinib, target receptors like the Epidermal Growth Factor Receptor (EGFR), HER2, and kinases like Bcr-Abl and Src.[3] Inhibition of these upstream kinases blocks downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]